6-(4-Phenylphenoxy)hexan-1-ol
Description
6-(4-Phenylphenoxy)hexan-1-ol is a synthetic organic compound featuring a hexanol backbone substituted at the 6-position with a 4-phenylphenoxy group. This ether-alcohol hybrid combines the hydrophobicity of the biphenyl moiety with the reactivity of a primary alcohol. The phenoxy group enhances stability compared to simple alcohols, making it suitable for controlled-release systems or photoresponsive materials .
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
6-(4-phenylphenoxy)hexan-1-ol |
InChI |
InChI=1S/C18H22O2/c19-14-6-1-2-7-15-20-18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13,19H,1-2,6-7,14-15H2 |
InChI Key |
JEEKYDUFGJQLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations:
Functional Group Impact: Azo Groups (AzoOLS): Introduce photoresponsive behavior, enabling applications in light-activated materials (e.g., photo-induced polymer fusion) . Nitrobenzoxadiazole (NBDHEX): Enhances bioactivity (e.g., anticancer effects) but reduces bioavailability due to increased molecular complexity . Phenoxy vs. Benzyloxy: The biphenyl group in this compound offers greater steric hindrance and UV stability compared to the benzyloxy group in 6-(benzyloxy)hexan-1-ol .
Volatility and Applications: Simple alcohols like hexan-1-ol and 6-Phenyl-1-hexanol are volatile, contributing to fruit aromas (e.g., olive oil, prickly pear) . In contrast, the phenoxy ether linkage in this compound likely reduces volatility, shifting its utility toward non-volatile applications (e.g., polymer additives or drug delivery).
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